7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine
Description
Properties
CAS No. |
647008-13-7 |
|---|---|
Molecular Formula |
C20H25BO3 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
7-methoxy-8-methyl-4-pentyl-2-phenyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C20H25BO3/c1-4-5-7-12-19-17-13-14-18(22-3)15(2)20(17)24-21(23-19)16-10-8-6-9-11-16/h6,8-11,13-14,19H,4-5,7,12H2,1-3H3 |
InChI Key |
PHPJFWABFYYEOT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C2=C(O1)C(=C(C=C2)OC)C)CCCCC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Boronation Reactions
Boron reagents such as boronic acids or boron trifluoride can be employed in the synthesis of benzodioxaborinines. A typical procedure involves:
Reagents : Use boronic acid derivatives and suitable solvents like tetrahydrofuran (THF) under inert atmosphere conditions.
Reaction Conditions : The reaction is typically performed at elevated temperatures (around 80°C) with a palladium catalyst to facilitate the formation of the C-B bond.
Purification : After completion, the product can be purified using column chromatography.
Diels-Alder Reactions
The Diels-Alder reaction can be utilized to construct the bicyclic structure of benzodioxaborinines:
Diene and Dienophile Selection : Select appropriate diene and dienophile that can provide the necessary substituents on the final product.
Reaction Setup : The reaction is conducted in a solvent like dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Product Isolation : The adduct formed is then isolated and purified through recrystallization or chromatography.
Functional Group Transformations
This method involves modifying existing functional groups on simpler precursors:
Starting Materials : Begin with compounds containing methoxy, methyl, and pentyl groups.
Reagents : Utilize reagents such as lithium diisopropylamide (LDA) for deprotonation followed by alkylation reactions.
Final Steps : After obtaining the intermediate compounds, they can be subjected to further transformations to achieve the target structure.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Boronation | Direct introduction of boron; versatile | Requires careful handling of air-sensitive reagents |
| Diels-Alder | High regioselectivity; mild conditions | Limited by availability of suitable dienes |
| Functional Group Transformations | Utilizes readily available precursors | May require multiple steps and extensive purification |
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.
Substitution: The methoxy, methyl, and pentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine involves its interaction with molecular targets such as enzymes or receptors. The boron atom within the dioxaborinine ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine can be contextualized by comparing it to related heterocyclic compounds, particularly those with fused aromatic systems or boron-containing analogs.
Structural Analogues: Benzodioxocins and Benzodioxaborinines
- Benzodioxocins: describes a compound, (2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol, which shares a fused benzodioxocin core.
- Substituent Effects : The pentyl chain in the target compound may enhance lipophilicity compared to hydroxylated benzodioxocins, influencing membrane permeability in biological systems.
Pharmacologically Active Triazoles
- 3-Amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole derivatives (): These triazoles exhibit anticonvulsant activity (ED50 = 1.4 mg/kg), comparable to diazepam. However, the boron atom in the latter could enable unique binding modes or catalytic activity .
Oxadiazines and Thiadiazines
- 4H-1,3,5-Oxadiazines (): Synthesized via dehydrosulfurization, these compounds lack boron but share a six-membered heterocyclic framework. The iodine-mediated synthesis method (I2 + Et3N) described in could inspire analogous routes for benzodioxaborinines, though boron-specific reagents would be required .
- Non-S-Oxidized 4H-1,2,6-Thiadiazines (): These sulfur-containing heterocycles are synthesized via condensations involving chlorinated precursors. Unlike the benzodioxaborinine, their reactivity is dominated by sulfur’s nucleophilicity, whereas boron’s electron deficiency might favor electrophilic substitutions or cross-coupling reactions .
Comparative Data Table
Biological Activity
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine (CAS Number: 2052955-21-0) is a compound belonging to the class of benzodioxaborines, which are characterized by their unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine is . The compound features a benzodioxaborinine core that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 323.24 g/mol |
| LogP | 4.5 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Anticancer Properties
Recent studies have indicated that compounds similar to 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine exhibit significant anticancer activity. For instance, derivatives of benzodioxaborines have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
In vitro studies demonstrated that benzodioxaborine derivatives induced apoptosis in TMD8 B-cell lymphoma cells. The mechanism involved the activation of caspase pathways and the downregulation of cyclin D1, leading to G1 phase arrest in the cell cycle .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes that are crucial in cancer progression. For example, some benzodioxaborine derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key player in B-cell receptor signaling.
Research Findings:
A study reported that a related compound exhibited an IC50 value of 7 nM against BTK, leading to significant inhibition of B-cell activation and proliferation . This suggests that 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine could also possess similar inhibitory effects.
The mechanisms underlying the biological activities of benzodioxaborines are multifaceted and may include:
- Apoptosis Induction: Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest: Preventing progression through the cell cycle by modulating cyclin-dependent kinases.
- Kinase Inhibition: Targeting specific kinases involved in cell signaling pathways critical for tumor growth.
Potential Therapeutic Applications
Given its biological activity, 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine may have potential applications in:
- Cancer Therapy: As a novel agent for treating B-cell malignancies due to its BTK inhibitory activity.
- Autoimmune Disorders: Targeting pathways involved in autoimmune responses where BTK plays a significant role.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
